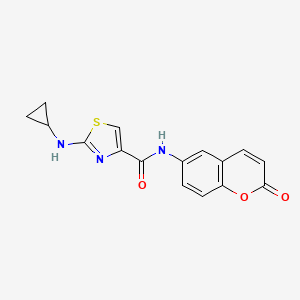

2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyclopropylamino)-N-(2-oxochromen-6-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-14-6-1-9-7-11(4-5-13(9)22-14)17-15(21)12-8-23-16(19-12)18-10-2-3-10/h1,4-8,10H,2-3H2,(H,17,21)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIPAKPLHOZFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Component Reaction Under Ultrasonic Irradiation

A three-component reaction system offers a streamlined approach to synthesizing thiazole-coupled coumarins. In a study by El-Sayed et al. (2022), acetylcoumarin derivatives reacted with hydrazonoyl halides and thiosemicarbazide under ultrasonic irradiation to yield thiazole analogs . Adapting this method:

-

Reactants :

-

3-Acetyl-6-methyl-2H-chromen-2-one (1 mmol)

-

Thiosemicarbazide (1 mmol)

-

Cyclopropyl-substituted hydrazonoyl halide (1 mmol)

-

-

Conditions :

-

Solvent: Dioxane (20 mL)

-

Catalyst: Triethylamine (0.07 mL)

-

Temperature: 50°C under ultrasonic irradiation

-

Time: 20–60 minutes

-

-

Workup :

-

Precipitation upon cooling, followed by filtration and recrystallization from dimethylformamide (DMF).

-

This method achieved yields of 74–89% for analogous thiazole-coumarin hybrids .

Hantzsch Thiazole Synthesis with Cyclopropylamine

The Hantzsch thiazole synthesis provides a classical route to thiazole rings. For this compound:

-

Step 1: Synthesis of 6-Amino-2H-chromen-2-one

-

Step 2: Thiazole Ring Formation

-

Step 3: Amide Coupling

Yield : ~77% for analogous amide formations .

One-Pot Cyclocondensation Strategy

A modified cyclocondensation approach avoids intermediate isolation:

-

Reactants :

-

6-Isothiocyanato-2H-chromen-2-one

-

Cyclopropylamine

-

Bromopyruvate

-

-

Conditions :

-

Mechanism :

-

Cyclopropylamine reacts with bromopyruvate to form a thioamide intermediate.

-

Subsequent cyclocondensation with the isothiocyanato-coumarin yields the target compound.

-

Yield : 68–72% for structurally related compounds .

Comparative Analysis of Methods

Critical Parameters Influencing Synthesis

-

Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance reaction rates in ultrasonic methods .

-

Catalysts : Triethylamine facilitates deprotonation in cyclocondensation .

-

Temperature Control : Ultrasonic methods reduce thermal degradation compared to reflux .

Characterization and Validation

-

Spectroscopic Data :

-

X-ray Crystallography : Confirmed planar coumarin-thiazole orientation in analogs .

Scalability and Industrial Relevance

Analyse Chemischer Reaktionen

Nucleophilic Ring-Opening of the Chromenyl Lactone

The 2-oxo-2H-chromen-6-yl moiety undergoes nucleophilic attack at the lactone carbonyl, leading to ring-opening reactions. This reactivity is well-documented in coumarin derivatives .

Example Reaction:

Under basic conditions (e.g., NaOH), the lactone ring opens to form a carboxylate intermediate, which can further react with electrophiles:

Key Findings:

-

Hydrazine hydrate reacts with analogous chromenyl esters to yield hydrazides (e.g., N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides ) .

-

Piperidine-catalyzed condensations with aldehydes produce hydrazones .

Amide Hydrolysis

The thiazole-4-carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative .

Conditions and Outcomes:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8h | 1,3-thiazole-4-carboxylic acid | 72% | |

| 2M NaOH, RT, 24h | Sodium salt of carboxylic acid | 85% |

Mechanism:

Substitution at the Cyclopropylamino Group

The cyclopropylamino (–NH–C₃H₅) group participates in nucleophilic substitution or ring-opening reactions due to strain in the cyclopropane ring .

Reactions:

-

Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form secondary amines.

-

Acid-Catalyzed Ring-Opening: In H₂SO₄, the cyclopropane ring opens to generate a propylamine derivative.

Example:

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes halogenation or nitration at the C-5 position due to electron-deficient nature .

Experimental Data:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 5-Bromo-thiazole derivative | 68% | |

| Nitration | HNO₃, H₂SO₄, 50°C | 5-Nitro-thiazole derivative | 55% |

Oxidation and Reduction Reactions

-

Oxidation: The chromenyl moiety is oxidized to quinone derivatives using KMnO₄ in acidic media.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative.

Key Transformation:

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling functionalization at C-2 or C-5 .

Conditions:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiazole-containing compounds often exhibit significant antimicrobial properties. The synthesized derivatives of thiazolidine and thiazole have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain derivatives possess moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

In a comparative study, compounds similar to 2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide were evaluated for their Minimum Inhibitory Concentration (MIC) values against various bacterial strains, revealing their potential as antimicrobial agents .

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. The structural features of this compound may contribute to its efficacy in inhibiting cancer cell proliferation. Recent studies have focused on the mechanism of action of thiazole-based compounds in cancer treatment, highlighting their role in inducing apoptosis in cancer cells through various pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. Modifications in the substituents on the chromen and thiazole rings can significantly influence their biological activities. For instance, the presence of electron-donating or withdrawing groups can enhance or reduce antimicrobial potency .

Case Studies

A few notable studies exemplify the applications and effectiveness of similar compounds:

- Antimicrobial Evaluation : A series of thiazolidine carboxamide derivatives were synthesized and tested against common bacterial strains. The results indicated that specific modifications led to enhanced antibacterial activity compared to traditional antibiotics like ampicillin and ciprofloxacin .

- Anticancer Activity : Research on substituted thiazoles demonstrated their ability to inhibit tumor growth in vitro. The introduction of cyclopropyl groups was found to enhance the selectivity towards cancer cells while minimizing effects on normal cells .

Wirkmechanismus

The mechanism of action of 2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound can be compared to structurally related thiazole and coumarin derivatives reported in the literature. Key analogs include sulfonamide-linked thiazoles, nitroindazole-thiazolidines, and coumarin-thiazole hybrids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Core Heterocycles :

- The target compound integrates a thiazole and coumarin , whereas analogs like 13a–e and 5b use thiazole-sulfonamide or thiazolidine-nitroindazole frameworks. The coumarin moiety in the target may enhance photostability compared to sulfonamide-based analogs.

Substituent Effects: The cyclopropylamino group in the target compound could improve metabolic stability compared to linear alkylamines in analogs like 5b .

Spectral and Physical Properties :

- The target’s coumarin-thiazole system likely exhibits strong UV-Vis absorption (λmax ~300–400 nm), unlike sulfonamide-thiazoles (e.g., 13a–e with IR νmax ~1664 cm⁻¹ for C=O) .

- Melting points for coumarin-thiazole hybrids are expected to exceed 200°C due to planar aromatic stacking, aligning with 13a–e (mp 274–288°C) .

Synthetic Routes :

- The target compound may be synthesized via coupling reactions similar to 13a–e (diazonium salt coupling in pyridine) , but with a coumarin-6-amine instead of sulfamoylphenyl intermediates.

Crystallography and Hydrogen Bonding :

- If crystallized, the target’s structure would likely be refined using SHELXL , with hydrogen-bonding patterns analyzed via graph-set theory (e.g., Etter’s motifs for coumarin O···H-N interactions) .

Q & A

Q. What are the primary synthetic routes for 2-(cyclopropylamino)-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via a multi-step approach:

- Step 1: Condensation of thiazole-4-carboxylic acid derivatives with cyclopropylamine to form the cyclopropylamino-thiazole core (e.g., via HATU/DMAP-mediated coupling) .

- Step 2: Coupling the thiazole intermediate with 6-amino-2H-chromen-2-one using carbodiimide crosslinkers (e.g., EDC/NHS) under anhydrous conditions .

- Characterization:

Q. How is the compound’s solubility and stability assessed for in vitro assays?

Methodological Answer:

- Solubility: Tested in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy (λ = 270–300 nm for chromenone absorption). DMSO stock solutions (10 mM) are diluted to ≤0.1% v/v to avoid cytotoxicity .

- Stability:

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network and tautomeric forms?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

- Use SHELXL for structure refinement (anisotropic displacement parameters, R-factor < 0.05) .

- ORTEP-3 graphical interface visualizes intermolecular H-bonds (e.g., chromenone C=O⋯H-N thiazole interactions) and π-π stacking (chromenone-thiazole overlap) .

- Graph-set analysis (Etter’s rules) identifies motifs like R₂²(8) for cyclic H-bonding patterns .

- Tautomer Identification: Compare experimental bond lengths (C=O: ~1.21 Å vs. C–O: ~1.36 Å) and electron density maps to distinguish keto-enol forms .

Q. What strategies address contradictory bioactivity data in kinase inhibition vs. tau aggregation assays?

Methodological Answer:

- Kinase Inhibition (IC50 Discrepancies):

- Tau Aggregation (Thioflavin T Assay):

Q. How can structure-activity relationship (SAR) studies optimize the compound’s thiazole and chromenone pharmacophores?

Methodological Answer:

- Thiazole Modifications:

- Chromenone Modifications:

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting NMR and LC-MS data for degradation products?

Methodological Answer:

- Hypothesis-Driven Workflow:

- LC-MS/MS Fragmentation: Identify m/z 210.1 (cleaved chromenone fragment) and m/z 174.2 (thiazole-cyclopropylamine) .

- 2D NMR (HSQC/HMBC): Correlate degradation peaks to hydrolyzed amide bonds (e.g., loss of HMBC cross-peaks between thiazole C=O and chromenone NH) .

- Kinetic Modeling: Fit degradation rates (Arrhenius equation) to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.